molecular formula C15H22N2O4S2 B2595020 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034437-12-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2595020
CAS RN: 2034437-12-0
M. Wt: 358.47
InChI Key: PHYBSWDKZDGFSI-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Anticholinesterase Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide and its derivatives have been studied for their potential in inhibiting acetylcholinesterase (AChE). This enzyme inhibition is significant in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show increased activity when substituted with bulky moieties or an alkyl or phenyl group at the nitrogen atom of benzamide. Such modifications enhance their affinity for AChE, making them potential candidates for treating dementia (Sugimoto et al., 1990).

Antibacterial Properties

Certain derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been synthesized and evaluated for their antibacterial properties. These compounds, particularly N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have shown moderate to strong activity against Gram-negative and Gram-positive bacteria. This makes them potential candidates for developing new antibacterial agents (Khalid et al., 2016).

Anticancer Potential

Studies have also explored the anticancer potential of derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide. Some compounds, particularly those with a 1,3,4-oxadiazole moiety, have been evaluated as promising anticancer agents. These derivatives, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown potent anticancer activities, indicating their potential use in cancer treatment (Rehman et al., 2018).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-11(18)14-4-3-13(22-14)5-8-16-15(19)12-6-9-17(10-7-12)23(2,20)21/h3-4,12H,5-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYBSWDKZDGFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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